N-benzhydryl-3-chlorobenzamide
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Overview
Description
N-benzhydryl-3-chlorobenzamide is an organic compound with the molecular formula C20H16ClNO and a molecular weight of 321.81 g/mol It is a derivative of benzhydrylbenzamide, characterized by the presence of a chlorine atom on the benzene ring
Scientific Research Applications
N-benzhydryl-3-chlorobenzamide has a wide range of applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzhydryl-3-chlorobenzamide can be synthesized through several methods. One common approach involves the reaction of benzhydryl chloride with 3-chlorobenzamide in the presence of a base such as sodium carbonate (Na2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups using reagents like sodium methoxide or thiourea.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Sodium methoxide, thiourea, and other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide can yield methoxy-substituted derivatives, while oxidation reactions may produce corresponding carboxylic acids or ketones.
Mechanism of Action
The mechanism of action of N-benzhydryl-3-chlorobenzamide involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to mimic the CD40 ligand (CD40L) and interact with the CD40 receptor on B cells . This interaction can lead to various biological effects, including modulation of immune responses and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-benzhydrylbenzamide: Lacks the chlorine atom on the benzene ring, resulting in different chemical properties and reactivity.
N-benzhydryl-2-chlorobenzamide: Similar structure but with the chlorine atom in a different position, leading to variations in its chemical behavior.
N,N’-(1,2-dipyridin-4-ylethane-1,2-diyl)bis(3-chlorobenzamide):
Uniqueness
N-benzhydryl-3-chlorobenzamide is unique due to the specific positioning of the chlorine atom on the benzene ring, which influences its reactivity and interactions with biological targets. This distinct structure makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-benzhydryl-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-18-13-7-12-17(14-18)20(23)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJTVRMHJYYZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127568-46-1 |
Source
|
Record name | N-BENZHYDRYL-3-CHLOROBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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